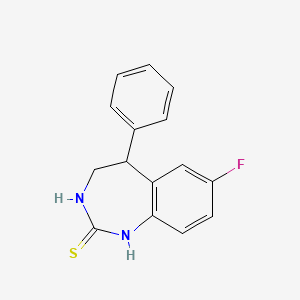
2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve the use of reagents such as amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, tetramethyl ester: Another related compound with variations in its ester groups, affecting its reactivity and uses.
Uniqueness
2,7,12,17-Tetraoxo-N-propyl-3,8,13,18-tetraazadocosan-22-amide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
90139-73-4 |
|---|---|
Molekularformel |
C21H39N5O5 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
4-acetamido-N-[4-oxo-4-[[4-oxo-4-[[4-oxo-4-(propylamino)butyl]amino]butyl]amino]butyl]butanamide |
InChI |
InChI=1S/C21H39N5O5/c1-3-12-23-18(28)9-5-14-25-20(30)11-7-16-26-21(31)10-6-15-24-19(29)8-4-13-22-17(2)27/h3-16H2,1-2H3,(H,22,27)(H,23,28)(H,24,29)(H,25,30)(H,26,31) |
InChI-Schlüssel |
QGZHRYDPVPMKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCCNC(=O)CCCNC(=O)CCCNC(=O)CCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
stannane](/img/structure/B14377397.png)

![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)







